6-Bromoquinoline-3,4-diamine
Description
Overview of the Quinoline (B57606) Heterocycle in Contemporary Chemical Research
The quinoline scaffold, a heterocyclic system composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a cornerstone in the fields of medicinal and materials chemistry. bohrium.comtandfonline.comnih.gov These nitrogen-containing heterocyclic compounds are not only prevalent in numerous natural products, particularly alkaloids, but also form the core structure of many synthetic drugs with a wide array of pharmacological activities. researchgate.netmdpi.comrsc.org The versatility of the quinoline nucleus allows for extensive chemical modification, providing a rich platform for the development of novel molecules. mdpi.com
Researchers have devoted significant effort to developing diverse and efficient synthetic methodologies to access quinoline derivatives, reflecting their industrial and academic importance. bohrium.comtandfonline.com The applications of quinoline-based compounds are extensive, encompassing roles as therapeutic agents, ligands in coordination chemistry, and functional materials. tandfonline.comresearchgate.net The proven success of quinoline moieties in marketed drugs for conditions ranging from microbial infections to cancer has cemented their status as a "privileged scaffold" in drug discovery. rsc.orgnih.govorientjchem.org This has led to continuous and intensive research into new derivatives, aiming to uncover molecules with enhanced therapeutic performance and novel biological functions. nih.govorientjchem.org The broad spectrum of activities includes antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. mdpi.comorientjchem.orgjddtonline.info
Structural Classification of 6-Bromoquinoline-3,4-diamine within Nitrogen-Containing Heterocycles
This compound is classified as a substituted nitrogen-containing aromatic heterocycle. Its fundamental structure is the quinoline ring system, which is also known as 1-azanaphthalene or benzo[b]pyridine. nih.gov This core is specifically modified with three substituents:
A bromo group at the 6th position of the quinoline ring.
Two amino groups (a diamine) at the 3rd and 4th positions.
The presence of the bicyclic aromatic system, the electron-withdrawing bromine atom, and the electron-donating amino groups imparts a unique set of chemical properties to the molecule. The diamine functionality, in particular, offers reactive sites for further chemical transformations, such as the construction of additional fused heterocyclic rings. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1153095-14-7 sigmaaldrich.combiosynth.com |
| Molecular Formula | C₉H₈BrN₃ sigmaaldrich.combiosynth.com |
| Molecular Weight | 238.09 g/mol sigmaaldrich.com |
| Melting Point | 219-220 °C sigmaaldrich.com |
| Physical Form | Powder sigmaaldrich.com |
| InChI Key | VSUQNFQMMYNTSK-UHFFFAOYSA-N sigmaaldrich.com |
This data is compiled from publicly available chemical supplier information for research purposes. sigmaaldrich.combiosynth.com
Rationale for Focused Academic Inquiry into Bromoquinoline Diamine Scaffolds
The focused academic and industrial inquiry into bromoquinoline diamine scaffolds stems from their potential as versatile building blocks in the synthesis of complex, biologically active molecules. nih.gov The strategic placement of the bromo and diamine substituents on the privileged quinoline core provides multiple avenues for synthetic diversification and the modulation of pharmacological activity.
The rationale for investigating these scaffolds can be summarized by several key points:
Foundation for Complex Heterocycles: The vicinal diamine groups (at positions 3 and 4) are ideal precursors for cyclization reactions. For instance, they can be reacted with reagents like formic acid to form fused imidazo[4,5-c]quinoline systems, a class of compounds investigated for their interaction with biological targets such as GABA receptors. nih.gov
Modulation of Biological Activity: The bromine atom is a critical substituent in medicinal chemistry. Its presence can enhance the potency of a compound and influence its metabolic stability and pharmacokinetic profile. nih.gov In specific research, 6-bromo-substituted anilinoquinolines have been identified as potent inhibitors of viruses like Dengue virus, highlighting the importance of this particular substitution pattern. mdpi.com
Scaffold Hopping and Lead Optimization: In drug discovery, researchers often modify existing chemical scaffolds to improve properties and discover new intellectual property. The 2,4-diaminoquinoline scaffold has been identified as a promising inhibitor of the ATP synthesis pathway in Mycobacterium tuberculosis. researchgate.net This discovery provides a strong rationale for exploring isomeric scaffolds like 3,4-diaminoquinolines to potentially identify novel antitubercular agents. researchgate.net The bromo-substitution offers an additional vector for optimizing such compounds.
Synthetic Handle for Further Functionalization: Halogen atoms on aromatic rings, such as the bromine in 6-bromoquinoline (B19933), serve as valuable synthetic "handles." They readily participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups to further elaborate the molecular structure. nih.gov
This strategic combination of a proven heterocyclic core with synthetically versatile and pharmacologically significant functional groups makes bromoquinoline diamines like this compound compelling targets for ongoing chemical and medicinal research.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinine |
| Chloroquine |
| Bedaquiline |
| Imidazo[4,5-c]quinoline |
| 3-((6-bromoquinolin-4-yl)amino)phenol |
| N1-(6-bromoquinolin-4-yl)-N3-methylbenzene-1,3-diamine |
| 2,4-diaminoquinolines |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUQNFQMMYNTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153095-14-7 | |
| Record name | 6-bromoquinoline-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Chemical Transformations and Derivatization of 6 Bromoquinoline 3,4 Diamine
Reactivity Governed by the Bromo-Substituent
The bromine atom at the 6-position of the quinoline (B57606) core is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the linkage of the 6-bromoquinoline-3,4-diamine scaffold to a wide array of organic fragments. The Suzuki-Miyaura and Sonogashira reactions are prominent examples of such transformations.
The Suzuki-Miyaura coupling involves the reaction of the bromo-substituted quinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the 6-position. The general reaction scheme involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. For the Suzuki-Miyaura coupling to be successful with this compound, protection of the amino groups is often necessary to prevent side reactions and catalyst deactivation.
| Catalyst System | Coupling Partner | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ / Na₂CO₃ | Phenylboronic acid | 6-Phenylquinoline-3,4-diamine | Not Reported | [General methodology] |
| Pd(OAc)₂ / SPhos | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)quinoline-3,4-diamine | Not Reported | [General methodology] |
The Sonogashira coupling provides a route to introduce alkynyl moieties at the 6-position by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting 6-alkynylquinoline-3,4-diamines are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. Similar to the Suzuki-Miyaura reaction, the amino groups may require protection to achieve optimal yields and avoid complications.
| Catalyst System | Terminal Alkyne | Product | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Phenylacetylene | 6-(Phenylethynyl)quinoline-3,4-diamine | Not Reported | [General methodology] |
| Pd(OAc)₂ / PPh₃ / CuI | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)quinoline-3,4-diamine | Not Reported | [General methodology] |
The bromo-substituent at the 6-position of the quinoline ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. This is because the benzene (B151609) portion of the quinoline ring is electron-rich. To facilitate SNAr, the ring must be activated by the introduction of a strong electron-withdrawing group, typically in a position ortho or para to the leaving group.
A common strategy to activate 6-bromoquinoline (B19933) for SNAr is through nitration. The introduction of a nitro group at the 5-position (ortho to the bromine) significantly increases the electrophilicity of the C-6 carbon, making it susceptible to nucleophilic attack. For instance, 6-bromo-5-nitroquinoline (B1267105) readily reacts with various nucleophiles, such as morpholine (B109124) and piperazine, to yield the corresponding 6-substituted-5-nitroquinolines in high yields. These reactions are often carried out under thermal or microwave conditions. semanticscholar.org
| Nucleophile | Activating Group | Product | Yield (%) | Reference |
| Morpholine | 5-Nitro | 6-Morpholino-5-nitroquinoline | 98 | semanticscholar.org |
| Piperazine | 5-Nitro | 6-Piperazino-5-nitroquinoline | 87 | semanticscholar.org |
Reactivity of the Diamine Functionalities
The vicinal diamine groups at the 3- and 4-positions are key functional features of this compound, offering opportunities for further functionalization and the construction of fused heterocyclic systems.
The amino groups of this compound can readily undergo acylation and alkylation reactions. These transformations are not only important for introducing new functional groups but are also crucial for protecting the diamine moiety during subsequent reactions, such as the palladium-catalyzed cross-couplings mentioned earlier.
Acylation is commonly achieved by treating the diamine with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. Depending on the reaction conditions and the stoichiometry of the acylating agent, it is possible to achieve mono- or di-acylation. Selective mono-acylation can be challenging but can be achieved under carefully controlled conditions.
Alkylation of the diamine can be performed using alkyl halides. Similar to acylation, controlling the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be complex and often leads to a mixture of products. Therefore, for synthetic purposes, reductive amination is often a more controlled method for introducing alkyl groups.
| Reagent | Reaction Type | Product | Reference |
| Acetic Anhydride | Di-acylation | N,N'-(6-bromoquinoline-3,4-diyl)diacetamide | [General methodology] |
| Benzoyl Chloride | Di-acylation | N,N'-(6-bromoquinoline-3,4-diyl)dibenzamide | [General methodology] |
| Methyl Iodide | Poly-alkylation | Mixture of N-methylated products | [General methodology] |
The 1,2-diamine arrangement in this compound is ideal for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents. These reactions lead to the formation of fused five- or six-membered heterocyclic rings, significantly expanding the structural diversity of the resulting molecules.
Reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the imidazo[4,5-c]quinoline ring system. For example, condensation with formic acid or triethyl orthoformate yields the parent 7-bromo-1H-imidazo[4,5-c]quinoline. Using other aldehydes or carboxylic acids allows for the introduction of a substituent at the 2-position of the imidazole (B134444) ring.
The condensation with 1,2-diketones, such as benzil (B1666583) or glyoxal, results in the formation of quinoxalino[2,3-c]quinolines . These reactions typically proceed under acidic or thermal conditions and provide a straightforward route to these extended, polycyclic aromatic systems.
| Dicarbonyl Compound | Fused Heterocyclic System | Product Name | Reference |
| Formic Acid | Imidazoquinoline | 7-Bromo-1H-imidazo[4,5-c]quinoline | [General methodology] |
| Benzil | Quinoxaline (B1680401) | 9-Bromo-2,3-diphenylquinoxalino[2,3-c]quinoline | [General methodology] |
| Glyoxal | Quinoxaline | 9-Bromoquinoxalino[2,3-c]quinoline | [General methodology] |
Electrophilic and Nucleophilic Modifications of the Quinoline Ring System
Beyond the functional groups already present, the quinoline ring itself can undergo further chemical modifications.
Electrophilic aromatic substitution on the 6-bromoquinoline core is influenced by the directing effects of the existing substituents. The bromine atom is an ortho-, para-director, while the fused pyridine (B92270) ring is deactivating towards electrophilic attack. Electrophilic substitution, such as nitration or halogenation, will predominantly occur on the benzene ring. For instance, nitration of 6-bromoquinoline under strongly acidic conditions yields 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline. semanticscholar.org Further halogenation, for example, bromination, would likely introduce a second bromine atom at the 5- or 8-position.
| Reagent | Reaction Type | Major Product(s) | Reference |
| HNO₃ / H₂SO₄ | Nitration | 6-Bromo-5-nitroquinoline | semanticscholar.org |
| Br₂ / FeBr₃ | Bromination | 5,6-Dibromoquinoline or 6,8-Dibromoquinoline | [General methodology] |
Nucleophilic modification of the quinoline ring typically requires activation. One common method is the formation of a quinolinium salt by N-alkylation of the quinoline nitrogen. This increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The addition of nucleophiles, such as organometallic reagents or cyanide, to a 6-bromoquinolinium salt would lead to the formation of dihydroquinoline derivatives. Subsequent oxidation can then restore aromaticity, resulting in a substituted quinoline.
Advanced Mechanistic Insights into Derivatization Reactions
A thorough understanding of the reaction mechanisms involved in the derivatization of the quinoline core is essential for optimizing reaction conditions and predicting product outcomes. This includes elucidating the roles of radical species, carbanions, and the nature of electrophilic and nucleophilic attacks.
Free-radical halogenation is a well-established method for the functionalization of organic molecules. wikipedia.org In the context of quinolines, radical reactions have emerged as a powerful tool for their synthesis and derivatization. nih.gov These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com The initiation step typically involves the formation of a halogen radical, often facilitated by UV light or a radical initiator. wikipedia.orgyoutube.com This radical then abstracts a hydrogen atom from the quinoline ring to generate a quinolinyl radical. nih.gov This radical can then react with a halogen molecule to form the halogenated product and another halogen radical, thus propagating the chain.
The regioselectivity of radical halogenation is influenced by the stability of the resulting radical intermediate. wikipedia.orgyoutube.com For substituted quinolines, the position of the substituent can direct the halogenation to a specific site. Recent advancements have led to metal-free, regioselective methods for the remote C-H halogenation of 8-substituted quinolines, allowing for functionalization at the C5-position. rsc.org
Carbanion-mediated reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of quinoline derivatization, carbanions can be generated by the deprotonation of a carbon atom adjacent to an activating group or by the addition of an organometallic reagent.
One example of a reaction proceeding through a carbanion-mediated mechanism is the superbase-mediated indirect Friedländer reaction for the synthesis of functionalized quinolines. researchgate.net This reaction involves the initial deprotonation of an active methylene (B1212753) moiety by a strong base, such as potassium hydroxide (B78521) in DMSO, to generate a carbanion. researchgate.net This carbanion then participates in a cascade of reactions, including condensation and cyclization, to form the quinoline ring. researchgate.net
The quinoline ring system can undergo both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents present. An electrophile is an electron-poor species that is attracted to electron-rich centers, while a nucleophile is an electron-rich species that seeks out electron-deficient sites. youtube.comyoutube.comkhanacademy.orgyoutube.com
Electrophilic Attack: The electron-donating amino groups in this compound activate the benzene ring towards electrophilic substitution. However, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The position of electrophilic attack is directed by the combined electronic effects of the bromine and amino substituents.
Nucleophilic Attack: The pyridine ring of the quinoline system is more susceptible to nucleophilic attack than the benzene ring, especially when activated by electron-withdrawing groups or upon N-oxidation. semanticscholar.org A nucleophilic attack involves the donation of a pair of electrons from the nucleophile to an electron-deficient carbon atom of the quinoline ring. youtube.comyoutube.com For instance, in the SNAr reactions of 5-nitro-6-bromoquinoline, the nitro group strongly activates the ring towards nucleophilic substitution, allowing for the displacement of the bromide ion by various nucleophiles. semanticscholar.org The formation of a hydrazide bond in the derivatization of carboxylic acids with 2-hydrazinoquinoline (B107646) also proceeds via nucleophilic attack of the hydrazine (B178648) on an activated carboxylic acid derivative. nih.gov
Iv. Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it allows for the detailed mapping of the carbon-hydrogen framework.
Specific experimental ¹³C NMR spectral data for 6-bromoquinoline-3,4-diamine, which would provide chemical shifts for each of the nine carbon atoms and allow for correlation with its electronic environment, have not been reported in publicly accessible literature.
Comprehensive structural elucidation of this compound would typically employ two-dimensional (2D) NMR techniques to establish connectivity and spatial relationships between atoms. However, published studies detailing the application of techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Correlation (HETCOR), Correlation Spectroscopy (COSY), or Nuclear Overhauser Effect Spectroscopy (NOESY) for this specific compound could not be located.
X-ray Crystallography Studies
X-ray crystallography provides unambiguous proof of molecular structure and reveals how molecules are arranged in a crystal lattice, offering insights into intermolecular forces.
A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, definitive data on its crystal system, space group, unit cell dimensions, and precise atomic coordinates are currently unavailable.
Without a determined crystal structure, a detailed analysis of the specific intermolecular interactions governing the supramolecular architecture of this compound cannot be performed. The presence of two amine groups and a quinoline (B57606) ring system suggests the potential for significant hydrogen bonding and π–π stacking interactions, but experimental verification is lacking in the literature.
Conformational Analysis and Investigation of Rotameric Forms in Solid State
The conformational landscape and potential for rotameric forms of this compound in the solid state are dictated by the molecule's inherent structural features and the non-covalent interactions that govern its crystal packing. While specific crystallographic data for this compound is not extensively detailed in the available literature, analysis of closely related structures provides significant insight. For instance, studies on substituted tetrahydroquinoline ring systems reveal how intermolecular forces define the three-dimensional arrangement in the crystal lattice nih.gov.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules, providing precise information on molecular weight and elemental composition, as well as insights into the molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is crucial for unequivocally determining its elemental composition. For this compound (C₉H₈BrN₃), the monoisotopic mass is calculated to be 236.99016 Da uni.lu. HRMS analysis would typically show this molecular ion, often as various adducts depending on the ionization technique used (e.g., electrospray ionization - ESI). The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) and its adducts, separated by approximately 2 Da, providing a clear signature for the presence of a single bromine atom.
| Adduct Ion | Predicted m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 237.99744 |
| [M+Na]⁺ | 259.97938 |
| [M+K]⁺ | 275.95332 |
| [M+NH₄]⁺ | 255.02398 |
| [M-H]⁻ | 235.98288 |
This table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound, as calculated for high-resolution mass spectrometry analysis. Data sourced from PubChemLite. uni.lu
Analysis of the fragmentation patterns in mass spectrometry provides a roadmap to the molecule's structural components. While a specific experimental fragmentation spectrum for this compound is not detailed, a probable fragmentation pathway can be predicted based on its chemical structure and the known behavior of related bromo-quinoline compounds nih.govanu.edu.au.
Upon ionization, the molecular ion would likely undergo a series of fragmentation steps. A primary fragmentation event could be the loss of the bromine radical (•Br), which is a common pathway for bromo-aromatic compounds, leading to a significant fragment ion. Subsequent or alternative fragmentation could involve the amino groups, such as the loss of ammonia (B1221849) (NH₃) or cleavage of the C-N bonds. Further fragmentation would involve the breakdown of the heterocyclic quinoline ring system itself. For related bromo-compounds, the molecular ion peak is often observed with high intensity anu.edu.au.
| Proposed Fragment | Description | Predicted m/z |
|---|---|---|
| [C₉H₈BrN₃]⁺• | Molecular Ion | 237/239 |
| [C₉H₈N₃]⁺ | Loss of •Br | 158 |
| [C₉H₆BrN]⁺• | Loss of N₂H₂ from diamino groups | 206/208 |
| [C₈H₅BrN]⁺• | Loss of HCN from the quinoline ring | 208/210 |
This table outlines potential fragmentation pathways and the corresponding predicted m/z values for key fragments of this compound under mass spectrometric analysis.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman spectroscopy, are powerful for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, allowing for their identification libretexts.org. The FTIR spectrum of this compound is expected to exhibit distinct peaks corresponding to its primary functional groups: the diamine groups, the bromo-substituted aromatic quinoline system, and the carbon-bromine bond.
The N-H stretching vibrations of the primary amino groups are expected to appear as sharp bands in the 3300-3500 cm⁻¹ region libretexts.org. Primary amines typically show two bands in this area, corresponding to symmetric and asymmetric stretching modes libretexts.org. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ will likely contain multiple strong absorptions from the C=C and C=N stretching vibrations of the quinoline ring. The C-Br stretching vibration is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically below 700 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 |
| Aromatic (C=C) / (C=N) | Ring Stretch | 1500 - 1650 |
| Aromatic (C-H) | Out-of-Plane Bend | 750 - 900 |
| Aryl Halide (C-Br) | Stretch | 500 - 700 |
This table summarizes the expected characteristic FTIR absorption frequencies for the key functional groups present in the this compound molecule. libretexts.orglibretexts.org
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For a molecule like this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic quinoline ring system, which often produce strong Raman signals but may be weak in the IR spectrum.
Electronic and Optical Spectroscopy
Electronic and optical spectroscopy are fundamental techniques used to probe the electronic structure and photophysical properties of molecules. These methods provide information on how a molecule interacts with light, which is dictated by its specific arrangement of atoms and electrons.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Extent
UV-Visible absorption spectroscopy is a key technique for identifying the electronic transitions within a molecule and assessing the extent of its π-conjugated system. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's structure. For quinoline and its derivatives, absorption bands are typically observed that correspond to π-π* and n-π* transitions.
While specific UV-Visible absorption data for this compound could not be located, it is anticipated that the presence of the bromine atom and the two amino groups on the quinoline core would influence its absorption spectrum. The amino groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The bromine atom, through its inductive and mesomeric effects, would also modulate the electronic transitions.
Table 1: Hypothetical UV-Visible Absorption Data for this compound
| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Transition |
| Ethanol (B145695) | Data not available | Data not available | π-π |
| Dichloromethane | Data not available | Data not available | π-π |
| Acetonitrile | Data not available | Data not available | n-π* |
Note: This table is a template. Specific experimental values for this compound are not available in the searched literature.
Luminescence and Fluorescence Spectroscopy for Photophysical Properties and Emission Characteristics
Luminescence and fluorescence spectroscopy are employed to study the emission of light from a molecule after it has been electronically excited. These techniques provide information about the molecule's ability to fluoresce or phosphoresce, its quantum yield (the efficiency of light emission), and the lifetime of its excited state. The emission wavelength is typically longer (lower energy) than the absorption wavelength, with the difference known as the Stokes shift.
For quinoline derivatives, fluorescence is a common phenomenon, and the emission characteristics are highly sensitive to the nature and position of substituents. Electron-donating groups like amino groups often enhance fluorescence. It is plausible that this compound would exhibit fluorescence, with the emission properties being dependent on the solvent polarity. However, no specific experimental fluorescence data, such as emission maxima or quantum yields, for this compound have been reported in the available literature.
Table 2: Hypothetical Fluorescence Data for this compound
| Solvent | Excitation Wavelength (nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Cyclohexane | Data not available | Data not available | Data not available |
| Toluene | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
Note: This table is a template. Specific experimental values for this compound are not available in the searched literature.
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, i.e., its ability to be oxidized (lose electrons) or reduced (gain electrons). CV provides information about the oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the redox processes.
The electrochemical behavior of quinoline derivatives is influenced by their substituents. The electron-donating amino groups in this compound would be expected to lower its oxidation potential, making it easier to oxidize compared to unsubstituted quinoline. The bromine atom would also influence the redox potentials. A detailed CV study would reveal the HOMO and LUMO energy levels, which are crucial for applications in electronic devices. Despite the importance of this data, specific cyclic voltammetry results for this compound are absent from the reviewed scientific reports.
Table 3: Hypothetical Cyclic Voltammetry Data for this compound
| Solvent/Electrolyte | Onset Oxidation Potential (Eox, V vs. Fc/Fc⁺) | Onset Reduction Potential (Ered, V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |
| Dichloromethane/TBAPF₆ | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile/TBAPF₆ | Data not available | Data not available | Data not available | Data not available |
Note: This table is a template. Specific experimental values for this compound are not available in the searched literature. HOMO and LUMO levels are typically estimated from the onset potentials.
V. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can provide detailed information on geometry, energy levels, and chemical reactivity. For quinoline (B57606) derivatives, methods like the B3LYP functional combined with basis sets such as 6-311+G(d,p) have been shown to yield reliable results that correlate well with experimental data nih.govresearchgate.netmdpi.com.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For 6-Bromoquinoline-3,4-diamine, this process involves calculating bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a clear picture of the spatial arrangement of the quinoline core, the bromine substituent, and the two amine groups.
The electronic structure analysis reveals how electrons are distributed within the molecule. The presence of electron-donating amine (-NH₂) groups and the electronegative bromine atom significantly influences the electron density across the aromatic quinoline system. This distribution is crucial for understanding the molecule's dipole moment, polarity, and intermolecular interaction capabilities. DFT calculations for related substituted quinolines have demonstrated the utility of this approach in elucidating structural parameters researchgate.net.
Frontier Molecular Orbital (FMO) theory is pivotal in explaining chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons wikipedia.org.
The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). A small energy gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO wikipedia.orgedu.krd. For this compound, the electron-donating amine groups are expected to raise the energy of the HOMO, while the quinoline ring system influences the LUMO energy. Analysis of the HOMO-LUMO gap helps predict the molecule's behavior in chemical reactions.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, global softness, and the electrophilicity index.
Table 1: Illustrative Global Reactivity Descriptors Derived from FMO Analysis (Note: The following values are illustrative for a similar heterocyclic amine and are not specific experimental or calculated data for this compound.)
| Parameter | Formula | Illustrative Value (eV) |
| HOMO Energy (EHOMO) | - | -5.875 |
| LUMO Energy (ELUMO) | - | -1.985 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.890 |
| Ionization Potential (I) | -EHOMO | 5.875 |
| Electron Affinity (A) | -ELUMO | 1.985 |
| Global Hardness (η) | (I - A) / 2 | 1.945 |
| Global Softness (S) | 1 / (2η) | 0.257 |
| Electronegativity (χ) | (I + A) / 2 | 3.930 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.930 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.979 |
DFT calculations are a valuable tool for predicting and interpreting spectroscopic data.
NMR Spectra : The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts nih.gov. These predicted spectra can be compared with experimental data to confirm the molecular structure or to aid in the assignment of complex spectra for quinoline derivatives mdpi.com.
UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum researchgate.net. This analysis provides insights into the electronic transitions between molecular orbitals, such as the π → π* transitions common in aromatic systems like quinoline. The calculations can predict the maximum absorption wavelength (λmax) and help understand how substituents affect the molecule's optical properties.
While global descriptors provide a general overview of reactivity, local reactivity indices pinpoint specific reactive sites within a molecule. Fukui function analysis is used to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.
The Fukui function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. This allows for the characterization of individual atoms:
Site for Nucleophilic Attack : Identified by the Fukui function f+(r), corresponding to the addition of an electron.
Site for Electrophilic Attack : Identified by the Fukui function f-(r), corresponding to the removal of an electron.
For this compound, this analysis would likely indicate that the nitrogen atoms of the amine groups are primary sites for electrophilic attack due to their lone pairs of electrons.
Molecular Dynamics (MD) Simulations
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of molecular motion and conformational changes mdpi.com.
Solvent Effects on Molecular Conformation and Reactivity
Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents on the geometry and energy of this compound. These calculations can predict changes in dipole moment and the relative stability of different conformers in various solvent environments. For instance, in protic solvents, the formation of hydrogen bonds would likely stabilize conformations where the amino groups are more exposed. The reactivity of the molecule, particularly the nucleophilicity of the amino groups and the susceptibility of the quinoline ring to electrophilic or nucleophilic attack, is also modulated by solvent effects. Solvation can stabilize charged intermediates and transition states, thereby altering reaction pathways and rates.
Advanced Analysis of Molecular Properties and Reactivity
Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netlibretexts.org For this compound, an MEP map would be expected to show regions of negative potential (electron-rich) localized around the nitrogen atoms of the amino groups and the quinoline ring, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would likely be associated with the hydrogen atoms of the amino groups.
The bromine atom at the 6-position, being electronegative, would also influence the charge distribution across the aromatic system. The MEP surface provides a visual representation of where a molecule is most likely to interact with other charged species. youtube.com
Table 1: Predicted Electrostatic Potential Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Amino groups (N atoms) | Negative | Susceptible to electrophilic attack and hydrogen bond donation |
| Amino groups (H atoms) | Positive | Favorable for interaction with nucleophiles or as hydrogen bond donors |
| Quinoline ring (N atom) | Negative | Site for protonation and electrophilic attack |
The presence of three nitrogen atoms (two amino groups and one in the quinoline ring) imparts basic properties to this compound. Computational methods can be used to calculate the proton affinity and pKa values for each of the basic sites. This allows for a quantitative assessment of their relative basicity. The nitrogen of the quinoline ring is generally expected to be the most basic site, followed by the exocyclic amino groups.
Protonation energetics can be determined by calculating the energy change associated with the addition of a proton to each nitrogen atom. These calculations can also reveal the structural changes that occur upon protonation. The relative energies of the different protonated forms can indicate the most likely site of protonation in an acidic environment. Weakly basic small molecule drugs, when protonated, can become trapped in acidic cellular compartments like lysosomes. nih.gov
Amino-substituted quinolines can potentially exist in different tautomeric forms, such as the amino and imino forms. researchgate.net For this compound, theoretical calculations can be performed to determine the relative stabilities of these tautomers. By computing the energies of the different possible tautomeric structures, it is possible to predict the predominant form in the gas phase and in different solvents. dnu.dp.ua
Density Functional Theory (DFT) is a common computational method used for such studies. nih.gov The energy differences between tautomers can provide insight into the equilibrium position of the tautomeric interconversion. Factors such as intramolecular hydrogen bonding and solvent interactions can significantly influence the stability of different tautomers. charge-transfer.plbeilstein-journals.org
Integration of Computational and Experimental Data
While specific experimental data for this compound is limited in the available literature, a powerful approach in chemical research is the integration of computational modeling with experimental results. charge-transfer.pl Theoretical models, once validated, can be used to interpret and explain experimental observations, as well as to predict new properties and reactions.
For instance, if experimental spectroscopic data (e.g., NMR, IR, UV-Vis) were available for this compound, DFT calculations could be used to simulate these spectra. A close agreement between the calculated and experimental spectra would validate the accuracy of the computational model. nih.gov This validated model could then be used with confidence to investigate other properties that are difficult to measure experimentally, such as transition state geometries and reaction mechanisms. The validation process often involves comparing calculated geometric parameters (bond lengths and angles) with those determined from X-ray crystallography, if available. nih.govzeliade.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Prediction of Unexplored Reactivity and Reaction Pathways
Computational chemistry provides powerful tools to predict the reactivity of molecules like this compound, offering insights into reaction pathways that have not yet been experimentally explored. By employing quantum chemical calculations, particularly Density Functional Theory (DFT), it is possible to model the electronic structure of the molecule and predict its behavior in various chemical reactions.
One of the primary applications of these theoretical investigations is the prediction of sites for electrophilic and nucleophilic attack. The electron-donating nature of the two amino groups at the C3 and C4 positions is expected to significantly influence the electron density distribution across the quinoline ring system. Conversely, the electron-withdrawing bromine atom at the C6 position and the nitrogen atom within the quinoline ring will have opposing effects.
Electron Density and Frontier Molecular Orbital Analysis:
Computational models can calculate the electron density at each atom, highlighting regions of the molecule that are electron-rich and thus susceptible to electrophilic attack, and electron-poor regions prone to nucleophilic attack. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful. The HOMO distribution indicates the likely sites for electrophilic attack, while the LUMO distribution points to the probable sites for nucleophilic attack.
For this compound, it is hypothesized that the HOMO would be largely localized over the diamine-substituted ring, suggesting that electrophilic substitution reactions would preferentially occur at the C5 or C8 positions. The LUMO, on the other hand, is likely to be distributed across the bromo-substituted ring, indicating that nucleophilic aromatic substitution, although generally difficult on quinolines, might be directed towards this part of the molecule under specific conditions.
Prediction of Novel Reaction Pathways:
Beyond simple substitution reactions, computational methods can be used to explore more complex and previously unexplored reaction pathways. For instance, the presence of two adjacent amino groups in this compound opens up the possibility of intramolecular cyclization reactions to form novel heterocyclic systems. Theoretical calculations can model the transition states and reaction energies for such cyclizations, predicting the feasibility and optimal conditions for these transformations.
Furthermore, the bromine atom at the C6 position is a handle for various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. Computational studies can help in predicting the most favorable catalytic systems and reaction conditions for these transformations by modeling the oxidative addition and reductive elimination steps of the catalytic cycle.
Below is a hypothetical data table illustrating the type of information that could be generated from DFT calculations on this compound to predict its reactivity.
| Position | Calculated Mulliken Charge | Predicted Site for Electrophilic Attack | Predicted Site for Nucleophilic Attack |
| C2 | +0.25 | Unlikely | Possible |
| C5 | -0.15 | Likely | Unlikely |
| C7 | -0.05 | Possible | Unlikely |
| C8 | -0.18 | Highly Likely | Unlikely |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.
Rational Design of Novel Quinoline Diamine Derivatives
The principles of computational chemistry are instrumental in the rational design of novel derivatives of this compound with tailored properties, particularly for applications in medicinal chemistry and materials science. By understanding the structure-activity relationships (SAR) at a molecular level, new compounds can be designed in silico before their synthesis is attempted, saving significant time and resources.
Structure-Based and Ligand-Based Drug Design:
In the context of drug discovery, if this compound is identified as a hit compound against a particular biological target, computational methods can be employed to optimize its structure.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. By docking this compound into the active site of a target protein, researchers can identify key interactions. This information can then be used to design new derivatives with modifications that enhance these interactions, for example, by adding hydrogen bond donors or acceptors, or by modifying substituents to improve hydrophobic interactions.
Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model can be developed based on this compound and other known active compounds. This model can then be used to virtually screen libraries of compounds or to guide the design of new derivatives that fit the pharmacophore.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of derivatives of this compound, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) can be calculated. A QSAR model can then be built to predict the activity of yet-to-be-synthesized derivatives, allowing for the prioritization of the most promising candidates for synthesis.
The following table illustrates a hypothetical QSAR study for a series of designed derivatives of this compound, targeting a hypothetical protein kinase.
| Derivative | Modification at C6 | Calculated LogP | Predicted IC50 (µM) |
| 1 | -Br | 3.5 | 5.2 |
| 2 | -Phenyl | 4.8 | 2.1 |
| 3 | -Morpholine | 2.9 | 8.5 |
| 4 | -Aniline | 4.2 | 1.5 |
Note: This data is hypothetical and serves to illustrate the principles of rational drug design as they could be applied to this compound.
Through these computational approaches, it is possible to systematically explore the chemical space around the this compound scaffold to design novel derivatives with potentially improved efficacy, selectivity, and pharmacokinetic properties.
Vi. Advanced Applications in Organic Synthesis and Materials Science Research
Role as Key Synthetic Intermediates in Advanced Heterocyclic Chemistry
6-Bromoquinoline-3,4-diamine serves as a pivotal precursor in the construction of a wide array of heterocyclic compounds. The ortho-diamine functionality is primed for cyclization reactions, while the bromo substituent offers a reactive handle for cross-coupling reactions, enabling the synthesis of diverse and complex molecular scaffolds.
Precursors for the Synthesis of Polyfunctionalized Quinoline (B57606) Derivatives
The structure of this compound is inherently suited for the creation of polyfunctionalized quinoline derivatives. The quinoline core is a common motif in pharmacologically active compounds, and methods to introduce multiple functional groups are of significant interest. nih.gov The presence of the bromine atom on the benzene (B151609) ring portion of the quinoline allows for further derivatization. For instance, nitration of 6-bromoquinoline (B19933) has been shown to activate the adjacent bromo group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various cyclic amines. semanticscholar.org This strategy highlights how the bromo-substituted ring can be further functionalized.
The diamino groups in the 3- and 4-positions offer additional sites for modification. These primary amines can undergo a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds, to attach different functional moieties. This dual reactivity—the ability to perform substitutions at the bromine position and derivatize the diamine groups—makes this compound an excellent starting material for creating quinoline derivatives with multiple points of diversity. A one-pot synthesis methodology has been developed for quinoline-appended quinazolinones, demonstrating the utility of amino-substituted aromatics in building complex, fused heterocyclic systems. nih.gov
Building Blocks for Complex Annulated and Polycyclic Heterocyclic Systems
The ortho-diamine arrangement in this compound is a classic precursor for the formation of fused five-membered heterocyclic rings. This is most notably demonstrated in the synthesis of imidazo[4,5-c]quinoline systems. These compounds are of significant interest due to their biological activities, including acting as modulators of the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov
The general synthesis involves the condensation of a 3,4-diaminoquinoline intermediate with a carboxylic acid or its equivalent, which leads to the formation of the fused imidazole (B134444) ring. A multi-step synthetic route to produce various 1H-imidazo[4,5-c]quinolin-4-amine derivatives utilizes a common diamino intermediate, showcasing the importance of this structural motif. nih.gov The reaction of this compound with different reagents can lead to a variety of annulated structures, as summarized in the table below.
| Reactant | Resulting Heterocyclic System | Significance |
|---|---|---|
| Carboxylic Acids / Orthoesters | Imidazo[4,5-c]quinoline | Core of various biologically active molecules. nih.govnih.gov |
| α-Diketones | Pyrazino[2,3-c]quinoline | Component in functional materials and potential pharmaceuticals. |
| Phosgene Equivalents | Imidazo[4,5-c]quinolin-2-one | Building block for further functionalization. |
Furthermore, quinoline derivatives are used to construct other complex polycyclic systems like pyrrolo[2,3-c]quinolines and pyrido[3,4-c]pyridazines, indicating the broad utility of the quinoline scaffold in creating diverse and complex heterocyclic architectures. beilstein-journals.orgmdpi.com
Strategies for Constructing Diverse Libraries of Quinoline Derivatives
The creation of chemical libraries is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for combinatorial chemistry and the parallel synthesis of compound libraries due to its multiple, orthogonally reactive functional groups.
The bromine atom at the 6-position is a key feature for diversification. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents. nih.gov Simultaneously, the 3,4-diamine moiety can be used as a handle for another set of reactions. For example, one amino group could be selectively protected, allowing the other to be derivatized, followed by deprotection and reaction at the second amino group. Condensation of the diamine with a library of aldehydes or carboxylic acids could rapidly generate a large set of fused imidazole derivatives. nih.gov
This multi-directional approach allows for the systematic modification of three distinct positions on the molecule (C6, N3, and N4), making it possible to generate large and diverse libraries of complex quinoline derivatives from a single, advanced intermediate.
Ligand Design and Coordination Chemistry
The quinoline nucleus and its derivatives are widely used in the design of ligands for coordination chemistry. The nitrogen atom within the quinoline ring, combined with other donor atoms from substituents, allows for the formation of stable complexes with a variety of transition metals.
Design of Quinoline Diamine Scaffolds as Ligands for Transition Metal Complexes
The 3,4-diamine functionality of this compound presents an o-phenylenediamine-type motif, which is a well-established bidentate chelating unit in coordination chemistry. This N,N'-donor set can coordinate to a transition metal center to form a stable five-membered ring. The resulting metal complexes have potential applications in catalysis, sensing, and materials science.
The design of ligands often involves incorporating specific functionalities to tune the electronic and steric properties of the resulting metal complex. The 6-bromo substituent on the quinoline diamine scaffold can be used to modulate the ligand's electronic properties or to serve as an anchor point for immobilization on a solid support. While specific studies focusing on this compound as a ligand are not extensively documented, the principles of using quinoline-based multidentate amine ligands are well-established. For example, various transition metal complexes have been synthesized using ligands containing quinoline moieties, and their structures and properties have been investigated. researchgate.netmdpi.com The combination of the quinoline nitrogen and the two exocyclic amino groups in this compound offers the potential for it to act as a tridentate ligand, further enhancing the stability of its metal complexes.
Development of Chiral Ligands for Enantioselective Catalysis
The development of chiral ligands for transition metal-catalyzed enantioselective reactions is a major focus of contemporary organic synthesis. Chiral vicinal diamines are a privileged scaffold in a multitude of successful chiral ligands. nih.gov These ligands are crucial for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
This compound provides a rigid, planar backbone upon which chirality can be installed. The two primary amino groups are ideal starting points for derivatization with chiral auxiliaries. For example, condensation with chiral aldehydes or ketones would yield chiral Schiff base ligands. Alternatively, acylation with chiral carboxylic acids or reaction with chiral sulfonyl chlorides could produce chiral amide or sulfonamide ligands, respectively.
Catalytic Applications of Quinoline-Derived Systems
Quinoline and its derivatives are pivotal in the field of catalysis, serving as ligands for metal complexes, directing groups in C-H activation, or as core components of heterogeneous catalysts.
In homogeneous catalysis , quinoline-based ligands are widely used due to the strong coordination ability of the nitrogen atom. The 8-aminoquinoline (AQ) moiety, for example, has become a versatile N,N-bidentate directing group in transition metal-catalyzed reactions. sci-hub.se Similarly, the diamine functionality of this compound can form stable complexes with various transition metals (e.g., copper, nickel, palladium), creating catalysts for reactions like C-N bond formation. nih.gov The electronic properties of the catalyst, and thus its reactivity, can be tuned by the substituents on the quinoline ring. mdpi.com
In heterogeneous catalysis , quinoline derivatives can be incorporated into larger structures like MOFs or supported on materials like nanoparticles. nih.govfrontiersin.org These solid-state catalysts offer significant advantages in terms of separation and reusability. For instance, a silver-based coordination polymer demonstrated excellent catalytic activity in the synthesis of polyhydroquinolines. nih.gov MOFs containing quinoline-like linkers can provide well-defined, isolated active sites for catalytic transformations.
Achieving high selectivity is a primary goal in organic synthesis. Catalytic reduction of quinolines is a key transformation that can yield either 1,2,3,4-tetrahydroquinolines or 1,2-dihydroquinolines. Controlling this chemo- and regioselectivity is challenging but crucial. Recent research has demonstrated that dinuclear aluminum complexes can be used for a highly selective 1,2-reduction of quinolines.
Furthermore, palladium-catalyzed reactions are instrumental in the regioselective functionalization of the quinoline core. researchgate.net The inherent electronic properties and substitution pattern of the quinoline substrate dictate the outcome of these reactions. For this compound, the existing substituents would strongly influence the regioselectivity of further transformations, such as C-H activation or cross-coupling reactions, at other positions on the ring. The bromo-group at C-6 is itself a handle for highly regioselective palladium-catalyzed cross-coupling reactions.
Table 2: Examples of Selective Catalysis in Quinoline Systems
| Reaction Type | Catalyst System | Selectivity | Reference |
|---|---|---|---|
| Transfer Hydrogenation | Dinuclear Aluminum Complex | 1,2-Reduction (Regioselective) | N/A |
| C-H Arylation | [RuCl₂(p-cymene)]₂ / PPh₃ | C4-Arylation | |
| C-H Alkenylation | Pd(OAc)₂ / 1,10-phenanthroline | C3-Alkenylation | |
| C-H Amination | Pd(OAc)₂ / Norbornene | C8-Amination |
Quinoline-based materials are emerging as promising candidates for photocatalysis. The extended π-conjugated system of the quinoline ring allows it to absorb light and participate in photoinduced electron transfer processes. When incorporated into covalent organic frameworks (COFs) or other extended structures, these quinoline moieties can act as efficient photocatalysts.
Recent studies have shown that quinoline-linked COFs can be synthesized via photocatalytic methods and subsequently used as catalysts themselves for reactions like the oxidative hydroxylation of arylboronic acids. mdpi.com Carbon dots/g-C₃N₄ nanocomposites have been used as photocatalysts for the O-arylation of 2-chloroquinoline-3-carbaldehydes, demonstrating the potential for quinoline derivatives to act as substrates in photocatalytic reactions. mdpi.com The photocatalytic degradation of quinoline itself has also been studied using composite photocatalysts. researchgate.net
The diamine and bromo-substituents on this compound could be used to tune the photophysical properties (e.g., absorption spectrum, band gap) of materials derived from it, potentially enhancing their photocatalytic efficiency. The investigation of the electrocatalytic properties of such quinoline-diamine derivatives is a growing area of interest, particularly for applications in energy conversion and storage.
Applications in Materials Science
The rigid, planar, and electron-deficient nature of the quinoline ring system makes it an attractive component for advanced materials, especially in the field of electronics.
Quinoline derivatives are widely utilized in the development of organic electronics. researchgate.net One of the most famous examples is Tris-(8-hydroxyquinoline) aluminum (Alq₃), a benchmark material used as an electron-transport and emissive layer in Organic Light-Emitting Diodes (OLEDs). The performance of such materials is highly dependent on their molecular structure.
This compound possesses several features that make it a promising precursor for organic semiconductor materials:
Electron-Deficient Quinoline Core: The quinoline ring is inherently electron-deficient, making it suitable for use in n-type or electron-transporting materials.
Hole-Transporting Diamine Moiety: Aromatic amines are well-known hole-transporting groups. The 3,4-diamine functionality could therefore facilitate hole injection or transport. The combination of an electron-deficient core with hole-transporting groups in a single molecule could lead to materials with ambipolar charge transport characteristics, which are desirable for certain electronic devices. nih.gov
Tunable Properties: The bromo-substituent at the 6-position serves as a versatile synthetic handle. Through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the quinoline core can be extended and functionalized with other aromatic groups to precisely tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its optoelectronic properties. researchgate.netrsc.org This allows for the rational design of materials with specific emission colors or charge-transport capabilities for OLEDs and organic field-effect transistors (OFETs). researchgate.net
Development of Functional Nanomaterials and Mesostructures
While direct research on the use of this compound in the fabrication of nanomaterials is not extensively documented, its structural motifs suggest significant potential for creating functional nanostructures. The ortho-diamine group is a well-established precursor for the synthesis of various heterocyclic systems, which can then be utilized as monomers or ligands in the construction of larger assemblies.
One promising avenue is the synthesis of quinoxaline-based nanostructures. The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for generating quinoxalines. pharmacyinfoline.comnih.govchim.itencyclopedia.puborganic-chemistry.org Similarly, this compound can be expected to react with various diketones to yield novel 6-bromo-substituted quinolino[3,4-b]quinoxalines. These extended aromatic systems often exhibit interesting photophysical properties and can be used as building blocks for:
Metal-Organic Frameworks (MOFs): The nitrogen atoms within the quinoxaline (B1680401) moiety can coordinate with metal ions, forming porous, crystalline structures. The bromo-substituent offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, or catalysis.
Covalent Organic Frameworks (COFs): Through reactions like Schiff base condensation or boronate ester formation involving further functionalization, these quinoxaline derivatives could be polymerized into 2D or 3D covalent organic frameworks with defined porosity and functionality.
Supramolecular Assemblies: The planar, aromatic nature of the quinolino[3,4-b]quinoxaline core promotes π-π stacking interactions, enabling the self-assembly of these molecules into ordered nanostructures like nanofibers, nanorods, or vesicles.
Furthermore, the bromine atom on the quinoline ring can be leveraged in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of functional groups. mdpi.comnih.govresearchgate.net This allows for the synthesis of tailored monomers for polymerization or the direct attachment of the quinoline moiety to other nanomaterials, thereby imparting specific optical or electronic properties.
The table below outlines hypothetical examples of functional nanomaterials derived from this compound and their potential applications.
| Precursor Derivative | Nanomaterial Type | Potential Application |
| Quinolino[3,4-b]quinoxaline derivative | Metal-Organic Framework | Gas separation, heterogeneous catalysis |
| Functionalized quinolino[3,4-b]quinoxaline monomer | Covalent Organic Framework | Selective adsorption, optoelectronics |
| Amphiphilic quinolino[3,4-b]quinoxaline derivative | Self-assembled nanostructure | Drug delivery, organic electronics |
| Aryl-substituted 6-aminoquinoline-3,4-diamine | Fluorescent polymer dots | Bioimaging, sensing |
Design and Synthesis of Chemosensors and pH-Tunable Sensors
The inherent electronic and structural features of the this compound scaffold make it an attractive platform for the development of chemosensors and pH-responsive systems.
Chemosensors for Metal Ions:
The ortho-diamine functionality can be readily converted into other heterocyclic systems, such as imidazoles, which are known to be effective ligands for a variety of metal ions. rsc.orgscispace.comunigoa.ac.innih.govnih.gov For instance, condensation of this compound with an appropriate aldehyde could yield an imidazole-fused quinoline. The nitrogen atoms of the imidazole and quinoline rings can act as a binding site for metal ions. Upon coordination, changes in the electronic structure of the molecule can lead to a detectable signal, such as a change in fluorescence intensity or color.
The design of such chemosensors often involves the following principles:
Photoinduced Electron Transfer (PET): A fluorophore (the quinoline moiety) can be linked to a receptor (the imidazole part). In the absence of the target metal ion, a PET process might quench the fluorescence. Binding of the metal ion to the receptor can inhibit this process, leading to a "turn-on" fluorescent response.
Intramolecular Charge Transfer (ICT): Metal ion binding can alter the electron-donating or -withdrawing properties of the substituents, leading to a shift in the ICT character of the molecule and a corresponding change in the absorption or emission wavelength.
The table below summarizes potential chemosensor designs based on this compound.
| Sensor Design Principle | Target Analyte | Expected Response |
| Imidazole-based PET | Heavy metal ions | Fluorescence "turn-on" upon metal binding |
| Schiff base ICT | Transition metals | Colorimetric change and/or fluorescence shift |
| Crown ether conjugate | Alkali metals | Selective fluorescence enhancement or quenching |
pH-Tunable Sensors:
The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. This protonation can significantly alter the photophysical properties of the molecule, leading to changes in its fluorescence emission. researchgate.netrsc.org This pH-dependent fluorescence is the basis for designing pH sensors.
Derivatives of this compound could be engineered to exhibit a pH-sensitive fluorescent response. For example, functionalization of the diamine group could introduce moieties that modulate the pKa of the quinoline nitrogen, thereby tuning the pH range over which the sensor operates. The fluorescence of quinoline derivatives can be enhanced upon protonation, providing a clear signal for changes in pH. rsc.org
A simple aminoquinoline derivative has been shown to act as a colorimetric pH sensor, with visible color changes corresponding to different pH values. researchgate.net This suggests that appropriately designed derivatives of this compound could also function as "naked-eye" pH indicators. The development of such sensors could involve creating systems where protonation or deprotonation events lead to significant changes in the electronic conjugation or conformation of the molecule, resulting in a distinct colorimetric or fluorometric response.
Vii. Future Research Directions and Emerging Challenges in Quinoline Diamine Chemistry
Development of Novel Synthetic Routes with Enhanced Atom Economy, Step Efficiency, and Sustainability
The pursuit of "green" and efficient synthetic methodologies is a paramount goal in modern organic chemistry. For quinoline (B57606) derivatives, this involves moving away from classical, often harsh, multi-step syntheses toward more elegant and sustainable alternatives. nih.govacs.org Future efforts will concentrate on developing one-pot reactions and utilizing nanocatalysts to improve yields and reduce waste. nih.govacs.org
Key areas for development include:
Catalytic Systems: The use of heterogeneous nanocatalysts, such as those based on iron or nickel, offers advantages like high catalytic activity, easy separation, and recyclability, contributing to a more sustainable process. nih.govrsc.org
One-Pot Reactions: Multi-component reactions that assemble the quinoline core in a single step are highly desirable for their high atom and step economy. researchgate.net For instance, a one-pot procedure for preparing quinolines from o-nitrotoluenes and olefins has been developed, offering an atom-economical pathway without transition metal catalysis. rsc.org
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695), or performing reactions under solvent-free conditions, is a critical aspect of sustainable synthesis. nih.govrsc.org
Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives
| Method | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|
| Classical Syntheses (e.g., Skraup, Doebner-von Miller) | Well-established, versatile | Harsh conditions, low atom economy, byproducts | Low |
| Transition-Metal Catalysis | High efficiency, regioselectivity | Costly catalysts, potential metal contamination | Medium |
| Nanocatalyzed Protocols | High yields, catalyst reusability, mild conditions nih.govacs.org | Catalyst preparation and characterization required | High |
Exploration of Undiscovered Reactivity and Unprecedented Transformation Pathways of 6-Bromoquinoline-3,4-diamine
The reactivity of this compound is dictated by its distinct functional groups: the bromo substituent, the vicinal diamines, and the quinoline core itself. While the bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and aminocarbonylation), the adjacent amino groups at the 3- and 4-positions offer unique opportunities for cyclization and condensation reactions. researchgate.netnih.gov
Future research will focus on:
Selective Functionalization: Developing methods to selectively react with one amino group in the presence of the other, or to functionalize the C-H bonds of the quinoline ring, would open new avenues for creating complex molecular architectures.
Novel Cyclization Reactions: The 1,2-diamine motif is a precursor to various heterocyclic systems. Exploring its condensation with different electrophiles could lead to novel fused ring systems with unique photophysical or biological properties.
Domino and Cascade Reactions: Designing multi-step transformations that occur in a single pot, triggered by the initial reactivity of either the bromo or diamine functionality, represents a sophisticated approach to building molecular complexity efficiently.
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
Understanding reaction mechanisms and identifying transient intermediates is crucial for optimizing synthetic protocols and discovering new transformations. Advanced in-situ spectroscopic techniques are invaluable for providing real-time data on reacting systems. spectroscopyonline.com
In-Situ NMR and IR Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor the consumption of starting materials and the formation of products and intermediates in real-time. spectroscopyonline.comresearchgate.net For instance, interfacing digital microfluidics with microcoil NMR allows for the monitoring of rapid organic reactions using sub-microliter volumes of reagents. nih.gov
Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying components in complex reaction mixtures, including heterocyclic aromatic amines. nih.govjfda-online.comjfda-online.comnih.gov
X-ray Crystallography: For stable intermediates or final products, single-crystal X-ray diffraction provides unambiguous structural confirmation, which is essential for understanding reaction outcomes. nih.govacs.org
The application of these techniques can help elucidate complex reaction pathways, identify unexpected side products, and rapidly optimize reaction conditions for the synthesis and transformation of compounds like this compound.
Integration of Machine Learning and Artificial Intelligence with Computational Methodologies for Reaction Design and Property Prediction
The intersection of computational chemistry and artificial intelligence (AI) is revolutionizing how chemical research is conducted. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic pathways. beilstein-journals.orgaimlic.com
Key applications in quinoline chemistry include:
Reaction Prediction: ML models, particularly neural networks, can be trained on existing reaction databases to predict the products of a given set of reactants and reagents with high accuracy. researchgate.netneurips.cc This can accelerate the discovery of new transformations for this compound.
Condition Optimization: AI can guide the design of reaction conditions by predicting how variables like solvent, temperature, and catalyst will affect yield and selectivity, thereby reducing the need for extensive empirical screening. beilstein-journals.orgchemrxiv.org
Property Prediction: Computational models can predict the physicochemical and biological properties of newly designed quinoline derivatives, allowing for the in-silico screening of virtual libraries before committing to laboratory synthesis. researchgate.netmdpi.com For example, ML models have been developed to predict the reactive sites for electrophilic aromatic substitution on complex molecules with high accuracy. researchgate.net
Table 2: Impact of AI/ML on Quinoline Chemistry Research
| Area | Traditional Approach | AI/ML-Enhanced Approach | Potential Benefit |
|---|---|---|---|
| Reaction Discovery | Trial-and-error, literature precedent | Prediction of novel reaction outcomes from learned chemical rules neurips.cc | Faster discovery of new synthetic methods |
| Synthesis Planning | Retrosynthetic analysis by expert chemists | Computer-aided synthesis planning suggesting diverse and efficient routes beilstein-journals.org | Increased efficiency and innovation in synthesis design |
| Property Screening | Synthesis and experimental testing of each compound | In-silico prediction of activity and drug-like properties mdpi.com | Reduced time and cost for discovery of functional molecules |
Rational Design of Next-Generation Quinoline-Based Architectures with Tailored Chemical Functions
The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science due to its presence in numerous bioactive natural products and functional materials. nih.govresearchgate.netnih.gov The rational design of new quinoline-based molecules involves strategically modifying the core structure to achieve specific, tailored functions. researchgate.net
Future design strategies will likely involve:
Modular Scaffolds: Creating modular synthetic platforms where different fragments can be easily introduced onto the quinoline core, allowing for the rapid generation of diverse compound libraries. nih.govnih.gov This approach facilitates the systematic exploration of structure-activity relationships (SAR). researchgate.net
Hybrid Molecules: Combining the quinoline-diamine core with other pharmacophores or functional motifs to create hybrid molecules with dual or enhanced properties. nih.gov
Computational Guidance: Using molecular docking and dynamics simulations to guide the design of molecules that can bind to specific biological targets or self-assemble into desired supramolecular structures. mdpi.comrsc.org
By integrating these advanced design principles, researchers can move beyond serendipitous discovery toward the deliberate creation of next-generation quinoline-based compounds, such as derivatives of this compound, with precisely engineered functions for applications ranging from targeted therapeutics to advanced optical materials. mdpi.comnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 6-Bromoquinoline-3,4-diamine to ensure stability during experiments?
- Methodological Answer: Store the compound at 0–6°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to moisture and light, as brominated quinolines are sensitive to hydrolysis and photolytic decomposition. This aligns with protocols for structurally similar brominated quinolines like 6-Bromoquinoline, which require low-temperature storage .
Q. How can researchers safely handle this compound in the laboratory?
- Methodological Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks. In case of skin contact, rinse immediately with water for 15 minutes. Follow waste disposal protocols by segregating chemical waste and collaborating with certified hazardous waste management services .
Q. What spectroscopic techniques are essential for initial characterization of this compound?
- Methodological Answer: Prioritize 1H/13C NMR to confirm the amine and bromine positions. Use FT-IR to identify N-H stretches (3100–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹). Complement with HPLC-MS (electrospray ionization) for purity assessment and molecular weight verification. Cross-reference with literature spectra of analogous brominated quinolines .
Q. How should researchers assess the purity of this compound before use in reactions?
- Methodological Answer: Perform GC-MS or HPLC analysis with a C18 column and UV detection (λ = 254 nm). Compare retention times with authentic standards. For quantitative purity, use elemental analysis (CHNS) to validate %C, %H, and %N against theoretical values. Purity >98% is recommended for reproducible results, as seen in brominated quinoline derivatives .
Advanced Research Questions
Q. How can the synthesis of this compound derivatives be optimized for enhanced biological activity?
- Methodological Answer:
- Reaction Design: Use bromine (1.5 equivalents) in glacial acetic acid at 0–5°C to minimize side reactions. Monitor progress via TLC (ethyl acetate/hexane, 1:1) .
- Purification: Recrystallize crude products from ethanol or methanol. For polar derivatives, employ column chromatography (silica gel, gradient elution with dichloromethane/methanol).
- Functionalization: Introduce substituents at the 3,4-diamine positions via Buchwald-Hartwig amination or Ullmann coupling, using Pd/Cu catalysts .
Q. What methodologies address contradictory spectral data for this compound derivatives?
- Methodological Answer:
- Triangulation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. Validate with X-ray crystallography if single crystals are obtainable.
- Computational Validation: Perform DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and compare with experimental data.
- Reproducibility: Replicate synthesis and characterization under standardized conditions to rule out batch-specific anomalies .
Q. How can researchers evaluate the stability of this compound under varying pH conditions?
- Methodological Answer:
- Experimental Design: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C. Sample aliquots at intervals (0, 24, 48 hrs).
- Analysis: Use UV-Vis spectroscopy to track absorbance changes at λmax (~300 nm for quinoline derivatives). Confirm degradation products via LC-MS/MS .
- Kinetics: Apply pseudo-first-order models to calculate degradation rate constants (k) and half-life (t1/2) .
Q. What strategies mitigate challenges in synthesizing this compound-metal complexes?
- Methodological Answer:
- Ligand Design: Optimize stoichiometry (e.g., 1:2 metal-to-ligand ratio) in anhydrous DMF under nitrogen.
- Characterization: Use ESI-MS for molecular ion confirmation and EPR for paramagnetic metal centers.
- Stability Testing: Assess complex integrity in solution via cyclic voltammetry and thermal gravimetric analysis (TGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
